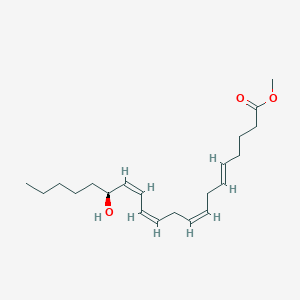

15(S)-HETE methyl ester

Beschreibung

Eigenschaften

CAS-Nummer |

70946-44-0 |

|---|---|

Molekularformel |

C21H34O3 |

Molekulargewicht |

334.5 g/mol |

IUPAC-Name |

methyl (5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate |

InChI |

InChI=1S/C21H34O3/c1-3-4-14-17-20(22)18-15-12-10-8-6-5-7-9-11-13-16-19-21(23)24-2/h5-6,9-12,15,18,20,22H,3-4,7-8,13-14,16-17,19H2,1-2H3/b6-5-,11-9-,12-10-,18-15+/t20-/m0/s1 |

InChI-Schlüssel |

ZGQAWLCSJFHXDF-QIOBGPQXSA-N |

Isomerische SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)OC)O |

Kanonische SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)OC)O |

Synonyme |

15-HETE methyl ester 15-hydroxy-5,8,11,13 eicosatetraenoic acid methyl este |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Dual Role of the 15(S)-HETE Pathway in Angiogenesis and Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE] signaling pathway, a key branch of arachidonic acid metabolism, has emerged as a critical regulator of angiogenesis and cancer progression. This technical guide provides an in-depth analysis of the multifaceted role of 15(S)-HETE, detailing its pro-angiogenic functions and its context-dependent effects in various cancers. We present a comprehensive overview of the signaling cascades initiated by 15(S)-HETE, including the PI3K/Akt/mTOR, STAT3, and Src-mediated pathways, and their downstream consequences on endothelial cell behavior and tumor development. This document summarizes key quantitative data from seminal studies, provides detailed experimental protocols for assessing the 15(S)-HETE pathway, and includes visual representations of the core signaling networks and experimental workflows to facilitate a deeper understanding and guide future research and therapeutic development.

Introduction

Lipid mediators derived from the enzymatic oxidation of polyunsaturated fatty acids play pivotal roles in a myriad of physiological and pathological processes. Among these, the metabolites generated via the lipoxygenase (LOX) pathways have garnered significant attention for their involvement in inflammation, angiogenesis, and cancer. 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2) are key enzymes that catalyze the conversion of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid [15(S)-HPETE], which is subsequently reduced to 15(S)-HETE.

While initially recognized for its role in inflammation, 15(S)-HETE is now understood to be a potent signaling molecule that can profoundly influence the tumor microenvironment.[1] Its effects are particularly prominent in angiogenesis, the formation of new blood vessels, a process fundamental to tumor growth and metastasis. However, the role of the 15-LOX/15(S)-HETE axis in cancer is complex and appears to be tissue- and context-dependent, with studies reporting both pro- and anti-tumorigenic activities.[2][3]

This technical guide aims to provide a detailed resource for researchers and drug development professionals investigating the 15(S)-HETE pathway. We will explore its intricate signaling mechanisms, present key experimental findings in a structured format, and offer detailed methodologies for its study.

The Role of 15(S)-HETE in Angiogenesis

15(S)-HETE has been consistently shown to be a potent pro-angiogenic factor.[4][5] It stimulates multiple key steps in the angiogenic cascade, including endothelial cell proliferation, migration, and tube formation.[4][6]

Pro-Angiogenic Effects of 15(S)-HETE

-

Stimulation of Endothelial Cell Migration and Tube Formation: 15(S)-HETE induces the migration of human dermal microvascular endothelial cells (HDMVECs) and human retinal microvascular endothelial cells (HRMVECs).[4][6] It also promotes the formation of capillary-like structures (tube formation) by these cells in in vitro assays.[4][5]

-

In Vivo Angiogenesis: In vivo studies using the Matrigel plug assay and the chick chorioallantoic membrane (CAM) assay have confirmed the pro-angiogenic activity of 15(S)-HETE.[4][5]

-

Induction of Pro-Angiogenic Factors: 15(S)-HETE stimulates the expression and secretion of key angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor-2 (FGF-2).[7][8] It also upregulates the expression of adhesion molecules such as CD31 and E-selectin.[5]

The Contrasting Role of 15(S)-HPETE

Interestingly, the precursor to 15(S)-HETE, 15(S)-HPETE, exhibits opposing, anti-angiogenic effects. 15(S)-HPETE has been shown to decrease vessel density in the CAM assay and down-regulate the expression of VEGF and CD31.[5] This highlights the critical regulatory step in the conversion of 15(S)-HPETE to 15(S)-HETE and suggests a potential therapeutic avenue for inhibiting angiogenesis.

Signaling Pathways Activated by 15(S)-HETE in Angiogenesis

15(S)-HETE exerts its pro-angiogenic effects by activating a complex network of intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

A central signaling axis activated by 15(S)-HETE is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[4][9]

-

Mechanism: 15(S)-HETE stimulates the phosphorylation and activation of Akt and the downstream kinase S6K1 in endothelial cells.[4] Inhibition of PI3K with wortmannin (B1684655) or LY294002, or mTOR with rapamycin, suppresses 15(S)-HETE-induced endothelial cell tube formation and migration.[4][9]

References

- 1. researchgate.net [researchgate.net]

- 2. 15-Lipoxygenase-1 as a tumor suppressor gene in colon cancer: is the verdict in? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antineoplastic effects of 15(S)-hydroxyeicosatetraenoic acid and 13-S-hydroxyoctadecadienoic acid in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 15-Hydroxyeicosatetraenoic acid stimulates migration of human retinal microvessel endothelium in vitro and neovascularization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires STAT3-dependent expression of VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Src-mediated Egr-1-dependent rapid induction of FGF-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15(S)-HETE Methyl Ester: Synthesis, Metabolic Pathways, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid, playing a crucial role in various physiological and pathological processes, including inflammation, angiogenesis, and cell signaling. Its methyl ester form is often utilized in research due to its increased stability and cell permeability. This technical guide provides a comprehensive overview of the synthesis of 15(S)-HETE methyl ester, its intricate metabolic fate, and associated signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Synthesis of this compound

The synthesis of this compound can be achieved through both enzymatic and chemical methods. The choice of method depends on the desired stereospecificity, yield, and available resources.

Enzymatic Synthesis

Enzymatic synthesis offers high stereospecificity, yielding predominantly the (S)-enantiomer. The most common method utilizes soybean lipoxygenase (SLO), which efficiently converts arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), a precursor to 15(S)-HETE.

Experimental Protocol: Enzymatic Synthesis of 15(S)-HETE using Soybean Lipoxygenase

-

Reaction Setup:

-

Prepare a reaction buffer of 0.2 M borate (B1201080) buffer, pH 9.0.

-

Dissolve arachidonic acid in ethanol (B145695) to a stock concentration of 100 mg/mL.

-

Prepare a solution of soybean lipoxygenase (Type I-B, Sigma-Aldrich) in the borate buffer.

-

-

Reaction Conditions:

-

In a reaction vessel, combine the borate buffer, arachidonic acid solution (final concentration of 9 g/L), and methanol (B129727) (4% v/v).

-

Initiate the reaction by adding the soybean lipoxygenase solution to a final concentration of 54.4 U/mL.

-

Incubate the reaction mixture at 20°C for 25 minutes with gentle agitation.[1]

-

-

Reduction of 15(S)-HpETE:

-

Following the incubation, reduce the resulting 15(S)-HpETE to 15(S)-HETE by adding a reducing agent such as sodium borohydride (B1222165) or stannous chloride.

-

-

Purification:

-

Acidify the reaction mixture to pH 3.5 with 2M hydrochloric acid.

-

Extract the lipids using a solid-phase extraction (SPE) C18 cartridge.

-

Wash the cartridge with water, followed by a water:ethanol (85:15) mixture, and then hexane.

-

Elute 15(S)-HETE with ethyl acetate.[2]

-

Further purify the 15(S)-HETE using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Esterification to this compound:

-

Dissolve the purified 15(S)-HETE in methanol.

-

Add a catalyst such as trimethylsilyldiazomethane (B103560) or a solution of HCl in methanol.

-

Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Evaporate the solvent to obtain this compound.

-

Quantitative Data: Enzymatic Synthesis

| Parameter | Value | Reference |

| Substrate Concentration | 9 g/L Arachidonic Acid | [1] |

| Enzyme Concentration | 54.4 U/mL Soybean Lipoxygenase | [1] |

| Reaction Time | 25 minutes | [1] |

| Molar Conversion Yield | 99% | [1] |

| Productivity | 22.8 g/L/h | [1] |

Chemical Synthesis

Total chemical synthesis allows for the production of larger quantities of 15(S)-HETE and its analogs, though it may require more complex purification steps to isolate the desired stereoisomer. A common strategy involves the coupling of key chiral intermediates.

Experimental Protocol: A General Approach to Chemical Synthesis

A multi-step synthesis can be employed, often starting from a chiral precursor to establish the (S)-stereochemistry at the C15 position. The synthesis typically involves:

-

Synthesis of a chiral building block: Preparation of a suitable chiral epoxide or alcohol.

-

Coupling reactions: Utilization of organometallic coupling reactions (e.g., using Grignard reagents and copper catalysts) to assemble the carbon skeleton.

-

Introduction of double bonds: Stereoselective formation of the cis and trans double bonds using reactions like the Wittig reaction.

-

Functional group manipulations: Oxidation and deprotection steps to yield the final carboxylic acid.

-

Esterification: Conversion of the carboxylic acid to the methyl ester as described in the enzymatic synthesis protocol.

Due to the complexity and proprietary nature of many chemical synthesis routes, specific step-by-step protocols with yields are often found in specialized organic synthesis literature and patents.

Metabolic Pathways of 15(S)-HETE

Once formed or introduced into a biological system, 15(S)-HETE can undergo several metabolic transformations, leading to a variety of bioactive molecules. The primary metabolic routes are governed by lipoxygenases, cyclooxygenases, and dehydrogenases.

Experimental Protocol: In Vitro Metabolism of 15(S)-HETE

-

Cell Culture:

-

Incubation with 15(S)-HETE:

-

Treat the cells with 15(S)-HETE or this compound at a desired concentration (e.g., 0.1 µM to 30 µM) for various time points (e.g., 15 minutes to 24 hours).[5]

-

-

Extraction of Eicosanoids:

-

Collect the cell culture supernatant and/or cell lysates.

-

Add a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo eicosanoid formation.[2]

-

Acidify the sample to pH 3.5 with 2M HCl.

-

Perform solid-phase extraction using a C18 cartridge as described in the synthesis section.[2]

-

Alternatively, use liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

-

-

Analysis of Metabolites by LC-MS/MS:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into a reverse-phase C18 column for chromatographic separation.

-

Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., 0.1% acetic acid) and an organic solvent (e.g., acetonitrile/methanol).[6]

-

Detect and quantify the metabolites using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).[1][7][8]

-

Quantitative Data: LC-MS/MS Parameters for 15-HETE and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| 15(S)-HETE | 319.2 | 219.2 | [7] |

| 15-oxo-ETE | 317.2 | 177.1 | |

| 5,15-diHETE | 335.2 | 115.1 | |

| Lipoxin A4 | 351.2 | 115.1 | |

| 15(S)-HETE-d8 (Internal Standard) | 327.2 | 182.0 | [1] |

Note: Specific ion transitions may vary depending on the instrument and method.

Major Metabolic Pathways of 15(S)-HETE

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid by human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Fate of 15(S)-HETE Methyl Ester: Uptake, Metabolism, and Signaling

Disclaimer: Scientific literature extensively details the cellular uptake and metabolism of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). However, specific data on its methyl ester derivative, 15(S)-HETE methyl ester, is scarce. This guide is predicated on the biochemical assumption that, upon cellular entry, this compound is rapidly hydrolyzed by intracellular esterases to its biologically active free acid form, 15(S)-HETE. Consequently, the subsequent metabolic pathways and biological activities described herein pertain to 15(S)-HETE.

Introduction

15(S)-HETE is a significant eicosanoid, a class of signaling molecules derived from the oxygenation of arachidonic acid.[1] It is produced by various cell types and is implicated in a wide array of physiological and pathophysiological processes, including inflammation, angiogenesis, and apoptosis.[2][3][4] This technical guide provides an in-depth overview of the cellular uptake, metabolic conversion, and downstream signaling of 15(S)-HETE, which is presumed to be the primary active form of exogenously supplied this compound.

Cellular Uptake and Incorporation

Upon entering the cellular environment, 15(S)-HETE is rapidly taken up by cells and incorporated into membrane phospholipids (B1166683). This process is crucial as it not only removes the free signaling molecule from the cytoplasm but also serves as a storage mechanism, allowing for its release upon subsequent cellular stimulation.

In human neutrophils, for instance, a significant portion of labeled 15(S)-HETE is rapidly esterified into phosphatidylinositol.[5] Cultured endothelial cells also demonstrate the ability to take up 15(S)-HETE and incorporate it into cellular phospholipids and glycerides.[6]

This protocol outlines a general method for assessing the cellular uptake and incorporation of 15(S)-HETE into phospholipids, based on methodologies described in the literature.

-

Cell Culture: Human neutrophils (or other cell types of interest) are isolated and suspended in an appropriate buffer (e.g., phosphate-buffered saline with calcium and magnesium).

-

Radiolabeling: Tritiated 15(S)-HETE ([³H]15(S)-HETE) is added to the cell suspension at a final concentration of 100 nM.

-

Incubation: Cells are incubated at 37°C for various time points (e.g., 15 seconds to 20 minutes) to allow for uptake and incorporation.

-

Lipid Extraction: The incubation is stopped by adding a mixture of chloroform (B151607) and methanol (B129727) to extract the total cellular lipids.

-

Lipid Separation: The extracted lipids are separated into different classes (e.g., phosphatidylinositol, phosphatidylcholine, triglycerides) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of radioactivity in each lipid fraction is determined by liquid scintillation counting to quantify the incorporation of [³H]15(S)-HETE.

Experimental Workflow for 15(S)-HETE Uptake and Metabolism

Caption: Cellular entry and primary metabolic choices for this compound.

Metabolism of 15(S)-HETE

Once inside the cell, 15(S)-HETE can undergo several metabolic transformations, leading to the production of a variety of other bioactive lipids. These metabolic pathways are cell-type specific and can be influenced by the cellular activation state.

Key Metabolic Pathways:

-

Conversion to 5,15-diHETE and Lipoxins: In neutrophils, deacylated 15(S)-HETE can be further oxygenated by 5-lipoxygenase to produce (5S,15S)-dihydroxy-6,13-trans-8,11-cis-eicosatetraenoic acid (5,15-diHETE), as well as lipoxin A4 and lipoxin B4.[5]

-

Oxidation to 15-oxo-ETE: 15(S)-HETE can be oxidized to its keto analog, 15-oxo-eicosatetraenoic acid (15-oxo-ETE).[1]

-

Beta-Oxidation: 15(S)-HETE can undergo carnitine-dependent beta-oxidation in mitochondria, leading to chain-shortened metabolites.[7] Cultured endothelial cells have been shown to convert 15-HETE to 11-hydroxyhexadecatrienoic acid, a product of beta-oxidation.[6]

Quantitative Data on 15(S)-HETE Metabolism

| Cell Type | Stimulus | Metabolite(s) | Quantitative Finding | Reference |

| Human Neutrophils | FMLP, PMA, or A23187 | 5,15-diHETE, Lipoxin A4, Lipoxin B4 | Conversion of deacylated [³H]15-HETE to these products was observed. | [5] |

| Cultured Endothelial Cells | None | 11-hydroxyhexadecatrienoic acid | Identified as the main metabolic product of 15-HETE. | [6] |

| K-562 Cells | None | Not specified | 15-(S)-HETE showed 50% growth inhibition at 40µM by 6h. | [3] |

Metabolic Pathways of Intracellular 15(S)-HETE

Caption: Major metabolic routes for intracellular 15(S)-HETE.

Signaling Pathways and Biological Effects

15(S)-HETE and its metabolites exert a range of biological effects by modulating various signaling pathways. These effects are often cell-type and context-dependent.

-

Anti-inflammatory Effects: 15(S)-HETE can inhibit neutrophil migration across cytokine-activated endothelium.[8] This is thought to occur, in part, by attenuating the responsiveness of neutrophils to platelet-activating factor (PAF).[8] Remodeling of neutrophil phospholipids with 15(S)-HETE has been associated with a reduction in the affinity of PAF receptors.[8]

-

Regulation of Apoptosis: In pulmonary artery smooth muscle cells, 15-HETE has been shown to have anti-apoptotic effects, which are mediated through the inducible nitric oxide synthase (iNOS) pathway.[2] Conversely, in chronic myelogenous leukemia K-562 cells, 15-(S)-HETE induces apoptosis in a caspase-dependent manner, mediated by reactive oxygen species (ROS).[3]

-

Angiogenesis: 15(S)-HETE has been shown to be pro-angiogenic, increasing vessel density and up-regulating the expression of vascular endothelial growth factor (VEGF).[4]

-

Cell Proliferation: In some contexts, 15-HETE can be mitogenic. This effect in endothelial cells may be mediated via the inhibition of diacylglycerol kinase.

Signaling Pathway of 15(S)-HETE's Anti-Apoptotic Effect

Caption: 15(S)-HETE's role in promoting cell survival via the iNOS pathway.

Analytical Methodologies

The identification and quantification of 15(S)-HETE and its metabolites are critical for understanding their biological roles. The primary analytical techniques employed are high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

This protocol provides a general workflow for the analysis of 15(S)-HETE from biological samples.

-

Sample Preparation: Biological samples (e.g., cell culture supernatants, tissue homogenates) are subjected to solid-phase extraction (SPE) to isolate the lipid fraction.

-

Derivatization (Optional but common for GC-MS): The carboxyl group of 15(S)-HETE can be derivatized to a methyl ester, and the hydroxyl group to a trimethylsilyl (B98337) ether to improve chromatographic properties and mass spectrometric fragmentation.

-

Chromatographic Separation: The extracted and derivatized lipids are separated using reverse-phase HPLC. Chiral phase chromatography can be used to separate the S and R enantiomers.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. For quantification, multiple reaction monitoring (MRM) is often used, where a specific precursor ion of 15(S)-HETE is selected and fragmented, and a specific product ion is monitored.

Conclusion

While direct research on this compound is limited, it is reasonable to conclude that its cellular activity is primarily mediated by its hydrolysis to 15(S)-HETE. The free acid is a pleiotropic signaling molecule that is rapidly taken up by cells, incorporated into phospholipids, and metabolized into a cascade of other bioactive lipids. Its diverse biological effects, ranging from the modulation of inflammation and apoptosis to the regulation of angiogenesis, underscore its importance in cellular physiology and pathology. Further research is warranted to fully elucidate the specific roles of 15(S)-HETE and its metabolites in various disease states and to explore their potential as therapeutic targets.

References

- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of 15-lipoxygenase metabolites, 15-(S)-HPETE and 15-(S)-HETE on chronic myelogenous leukemia cell line K-562: reactive oxygen species (ROS) mediate caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conversion of 15-hydroxyeicosatetraenoic acid to 11-hydroxyhexadecatrienoic acid by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial metabolism of 12- and 15-hydroxyeicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 15(S)-HETE Signaling in Pulmonary Artery Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid metabolite of arachidonic acid produced by the enzyme 15-lipoxygenase (15-LO). In the pulmonary vasculature, 15(S)-HETE has emerged as a critical signaling molecule, particularly within pulmonary artery smooth muscle cells (PASMCs). Elevated levels of 15-HETE are strongly associated with the pathogenesis of pulmonary hypertension (PH), a life-threatening condition characterized by vascular remodeling and increased pulmonary arterial pressure.[1] This document provides an in-depth technical overview of the core signaling pathways activated by 15(S)-HETE in PASMCs, summarizes key quantitative data, details essential experimental protocols, and discusses the implications for therapeutic drug development.

Core Signaling Pathways of 15(S)-HETE in PASMCs

15(S)-HETE exerts its effects on PASMCs through multiple interconnected signaling cascades, primarily promoting a pro-proliferative, anti-apoptotic, and vasoconstrictive phenotype.[2][3] These actions contribute significantly to the vascular remodeling seen in pulmonary hypertension.[2]

The MAPK/ERK and p38 MAPK Pathways

A crucial mechanism through which 15(S)-HETE promotes PASMC proliferation is the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK1/2 and p38 MAPK cascades.[4][5] This activation is a key driver of cell cycle progression and vascular remodeling.[4] The 15-LO/15-HETE axis can be inhibited by nordihydroguaiaretic acid (NDGA), leading to reduced phosphorylation of ERK and p38 MAPK.[4]

Inhibition of Voltage-Gated Potassium (Kv) Channels

15(S)-HETE contributes to pulmonary vasoconstriction and proliferation by inhibiting voltage-gated potassium (Kv) channels, particularly Kv1.5 and Kv2.1.[2][6][7] Inhibition of these channels in PASMCs leads to membrane depolarization, which in turn opens voltage-gated Ca²⁺ channels. The subsequent influx of Ca²⁺ promotes both vasoconstriction and cell proliferation.[2] This effect is particularly potent under hypoxic conditions and can be blocked by 4-aminopyridine (B3432731) (4-AP), a Kv channel blocker.[8]

Anti-Apoptotic Signaling

15(S)-HETE also exerts a potent anti-apoptotic effect on PASMCs, contributing to the accumulation of smooth muscle in the pulmonary arteries. This is achieved through the upregulation of several protective proteins, including sirtuin 1 (SIRT1), heat shock protein 90 (HSP90), and inducible nitric oxide synthase (iNOS).[3][9][10] These pathways converge on the regulation of the Bcl-2 family of proteins, leading to an increase in the anti-apoptotic members like Bcl-2 and a decrease in pro-apoptotic members, thereby preventing mitochondrial depolarization and caspase activation.[3][10]

Quantitative Data Summary

The following tables summarize the quantitative effects of 15(S)-HETE on key cellular processes in PASMCs as reported in the literature.

Table 1: Effects of 15-HETE on PASMC Proliferation and Vasoactivity

| Parameter | Species | 15-HETE Concentration | Effect | Reference |

|---|---|---|---|---|

| PASMC Proliferation | Rat | As low as 10⁻⁵ µM | Stimulated proliferation | [11] |

| PA Ring Tension | Hypoxic Rat | Concentration-dependent | Increased tension | [2] |

| PA Ring Constriction | Hypoxic Rabbit | Concentration-dependent | Increased constriction | [12] |

| PA Ring Relaxation | Human | Low concentrations | Relaxation | [12] |

| PA Ring Constriction | Guinea Pig | High concentrations | Constriction |[12] |

Table 2: Effects of 15-HETE on Protein Expression and Channel Activity

| Target Protein/Channel | Species | Effect of 15-HETE | Notes | Reference |

|---|---|---|---|---|

| Kv1.5 mRNA and protein | Rat | Significantly downregulated | --- | [6] |

| Kv2.1 mRNA and protein | Rat | Significantly downregulated | --- | [6] |

| Kv1.1 and Kv1.2 | Rat | No effect on expression | --- | [6] |

| Whole-cell Kv current | Rabbit | Decreased | --- | [8] |

| SIRT1 | Murine | Promotes transcription and translation | --- | [9] |

| HSP90 | Rat | Upregulated expression | --- | [3] |

| iNOS mRNA and protein | Rat | Upregulated expression | --- |[10] |

Key Experimental Protocols

Reproducing and building upon existing research requires standardized methodologies. The following sections provide detailed protocols for key experiments used to investigate 15(S)-HETE signaling in PASMCs.

Primary Culture of Pulmonary Artery Smooth Muscle Cells (PASMCs)

The isolation and culture of primary PASMCs are fundamental for in vitro studies.[13]

Protocol Steps:

-

Isolation: Isolate distal pulmonary arteries from rats or other appropriate animal models.[13]

-

Digestion: Mince the tissue and digest with an enzymatic solution (e.g., collagenase and elastase) to release the cells.[14]

-

Centrifugation: Pellet the dissociated cells by centrifugation.

-

Plating: Resuspend the cell pellet in a specialized growth medium, such as Smooth Muscle Cell Growth Medium, and plate in culture flasks.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Medium Change: Replace the culture medium every two days to ensure nutrient availability.

-

Subculture: When the cells reach approximately 80% confluency, detach them using trypsin and re-plate them at a lower density for expansion or use in experiments.

Western Blotting for Phosphorylated Proteins (e.g., p-STAT3)

Western blotting is a key technique to quantify changes in protein expression and phosphorylation status.[15][16]

Protocol Steps:

-

Cell Lysis: After treatment with 15(S)-HETE, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]

-

Blocking: Block the membrane with a solution like 5% bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.[17]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated STAT3). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15][18]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. The intensity of the bands can then be quantified.[17]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[19]

Protocol Steps:

-

Cell Seeding: Plate PASMCs in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[20]

-

Treatment: Expose the cells to various concentrations of 15(S)-HETE for the desired duration.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

-

Solubilization: Carefully remove the medium and add a solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[19][20]

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a spectrophotometer at a wavelength of approximately 570-590 nm. The absorbance is directly proportional to the number of viable cells.[20]

Implications for Drug Development

The central role of the 15-LO/15-HETE pathway in promoting PASMC proliferation and vasoconstriction makes it an attractive target for the development of novel therapeutics for pulmonary hypertension.[2] Potential therapeutic strategies include:

-

15-Lipoxygenase (15-LO) Inhibitors: Blocking the synthesis of 15-HETE at its source could alleviate its downstream pathological effects.

-

Targeting Downstream Effectors: Developing inhibitors for key downstream signaling molecules such as c-Src, STAT3, or specific MAP kinases could interrupt the pro-proliferative signals.

-

Modulation of Kv Channels: Compounds that can restore the function or expression of Kv1.5 and Kv2.1 channels in PASMCs may offer a way to counteract the effects of 15-HETE.

Conclusion

15(S)-HETE is a potent lipid mediator that drives key pathological features of pulmonary hypertension through its actions on pulmonary artery smooth muscle cells. By activating pro-proliferative and anti-apoptotic pathways while simultaneously inhibiting ion channels that maintain a quiescent state, 15(S)-HETE contributes significantly to vascular remodeling. A thorough understanding of these intricate signaling networks is paramount for the development of targeted therapies aimed at mitigating this devastating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells against apoptosis via HSP90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 15-LO/15-HETE mediated vascular adventitia fibrosis via p38 MAPK-dependent TGF-β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The role of subtypes of voltage-gated K+ channels in pulmonary vasoconstriction induced by 15-hydroeicosatetraenoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypoxia suppresses KV1.5 channel expression through endogenous 15-HETE in rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of 15-HETE on potassium channels of rabbit pulmonary arterial smooth muscles during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 15-HETE protects pulmonary artery smooth muscle cells against apoptosis via SIRT1 regulation during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 15-Hydroxyeicosatetraenoic acid (15-HETE) protects pulmonary artery smooth muscle cells from apoptosis via inducible nitric oxide synthase (iNOS) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Isolation, culture and identification of pulmonary arterial smooth muscle cells from rat distal pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation, culture and identification of pulmonary arterial smooth muscle cells from rat distal pulmonary arteries | Semantic Scholar [semanticscholar.org]

- 15. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. broadpharm.com [broadpharm.com]

15(S)-HETE: A Technical Guide to its Role in Modulating Immune Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid via the 15-lipoxygenase (15-LO) pathway.[1][2][3] Emerging as a key regulator of inflammatory processes, 15(S)-HETE exhibits a complex and often context-dependent role in modulating the activity of various immune cells. This technical guide provides an in-depth overview of the synthesis, metabolism, and immunomodulatory functions of 15(S)-HETE, with a focus on its effects on neutrophils, T cells, and macrophages. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development in this area.

Synthesis and Metabolism of 15(S)-HETE

15(S)-HETE is synthesized from arachidonic acid primarily by the action of the enzyme 15-lipoxygenase-1 (15-LOX-1), which is expressed in several immune cells, including eosinophils, macrophages, and neutrophils that have migrated into tissues.[2][4] The initial product, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), is rapidly reduced to the more stable 15(S)-HETE by cellular peroxidases.[5] 15(S)-HETE can be further metabolized into other bioactive lipids, such as lipoxins, or can be esterified into membrane phospholipids (B1166683), from where it can be released upon cellular stimulation.[1]

Modulation of Neutrophil Function

15(S)-HETE is a potent modulator of neutrophil activity, primarily exerting inhibitory effects on their migration and chemotaxis. This function is particularly relevant in the context of inflammatory responses where neutrophil infiltration is a key pathological feature.

Inhibition of Neutrophil Chemotaxis

Numerous studies have demonstrated that 15(S)-HETE can significantly inhibit neutrophil migration, especially in response to the potent chemoattractant leukotriene B4 (LTB4).[1][3] This inhibition is dose-dependent and specific to certain chemoattractants.

Table 1: Quantitative Data on the Inhibition of Neutrophil Chemotaxis by 15(S)-HETE

| Chemoattractant | 15(S)-HETE Concentration | Percent Inhibition | Cell Type | Reference |

| LTB4 (10⁻⁸ M) | 10⁻⁴ M | 68% | Human PMNs | [3] |

| LTB4 | 0.3 µM (60 min pre-incubation) | Threshold for inhibition | Human PMNs | [6] |

| fMLP | Not specified | No significant inhibition | Human PMNs | [3] |

| C5a | Not specified | No significant inhibition | Human PMNs | [3] |

Experimental Protocol: Neutrophil Transwell Migration Assay

This protocol outlines a standard method for assessing the effect of 15(S)-HETE on neutrophil chemotaxis.

Materials:

-

Human polymorphonuclear neutrophils (PMNs)

-

RPMI 1640 medium supplemented with 0.1% BSA

-

15(S)-HETE (Cayman Chemical or similar)

-

Leukotriene B4 (LTB4)

-

24-well Transwell inserts (e.g., Corning, 3.0 µm pore size)

-

Calcein-AM (for fluorescence-based quantification)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Isolate human PMNs from healthy donor blood using a standard density gradient centrifugation method. Resuspend the cells in RPMI 1640/0.1% BSA at a concentration of 2 x 10⁶ cells/mL.

-

15(S)-HETE Pre-incubation: Incubate the PMN suspension with various concentrations of 15(S)-HETE (e.g., 0.1, 1, 10 µM) or vehicle control (ethanol) for 30-60 minutes at 37°C.

-

Assay Setup:

-

Add 600 µL of RPMI 1640/0.1% BSA containing LTB4 (e.g., 10 nM) to the lower chamber of the 24-well plate.

-

Add 100 µL of the pre-incubated PMN suspension to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

To quantify migrated cells in the lower chamber, add Calcein-AM to a final concentration of 1 µM and incubate for 30 minutes at 37°C.

-

Measure the fluorescence in the lower chamber using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

-

Alternatively, non-migrated cells can be removed from the upper surface of the insert with a cotton swab, and the migrated cells on the lower surface can be fixed, stained with a dye like crystal violet, and counted under a microscope.[7][8][9]

-

Experimental Workflow for Neutrophil Transwell Migration Assay

Caption: Workflow for assessing 15(S)-HETE's effect on neutrophil migration.

Influence on T Lymphocyte Responses

The effects of 15(S)-HETE on T cell function are more nuanced. While its precursor, 15(S)-HpETE, has been shown to induce suppressor T cells, 15(S)-HETE itself appears to have a less potent, and sometimes contrasting, effect on T cell proliferation.[10]

Modulation of T Cell Proliferation

Studies have shown that 15(S)-HETE can inhibit the proliferation of unfractionated T cells in response to mitogens. However, this effect may be cell-subset specific, with some reports indicating a potential enhancement of proliferation in cytotoxic/suppressor T cell populations.[11]

Table 2: Quantitative Data on the Effect of 15(S)-HETE on T Cell Proliferation

| Cell Type | Stimulus | 15(S)-HETE Concentration | Effect | Reference |

| Human unfractionated T cells | Mitogen | Not specified | Inhibition of [³H]thymidine incorporation | [11] |

| Human OKT8+ T cells (cytotoxic/suppressor) | Mitogen | Not specified | Enhancement of [³H]thymidine incorporation | [11] |

| Human peripheral blood mononuclear cells | Pokeweed mitogen | Not specified | Little effect on IgG and IgM production | [10] |

Impact on Macrophage Function and Polarization

Macrophages are a significant source of 15-LO and, consequently, 15(S)-HETE.[2][4] 15(S)-HETE, in turn, can modulate macrophage function, including cytokine production and polarization towards pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

Regulation of Cytokine Production and Macrophage Polarization

15(S)-HETE has been shown to influence the production of various cytokines and chemokines by macrophages.[12][13] Its role in macrophage polarization is an active area of research, with evidence suggesting it can promote an M2-like phenotype through the activation of PPAR-γ.[14]

Table 3: Quantitative Data on the Effect of 15(S)-HETE on Macrophage Function

| Cell Type | Stimulus | 15(S)-HETE Effect | Measured Parameter | Reference |

| Human Lung Macrophages | LPS | Inhibition of chemokine release | CCL2, CCL3, CCL4, CXCL8, CXCL10 | [12] |

| Human Lung Macrophages | IL-4/IL-13 | Inhibition of chemokine release | CCL13, CCL18, CCL22 | [12] |

| Murine Peritoneal Macrophages | Zymosan | Reversible inhibition of cyclooxygenase and 5-lipoxygenase pathways | PGE₂ and LTC₄ production | [15] |

Signaling Pathways of 15(S)-HETE in Immune Cells

15(S)-HETE exerts its diverse effects on immune cells by interacting with specific receptors and modulating downstream signaling pathways. The peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the leukotriene B4 receptor 2 (BLT2) have been identified as key receptors for 15(S)-HETE.[14] Activation of these receptors can trigger various intracellular signaling cascades, including the PI3K/Akt and Jak/STAT pathways.

PPAR-γ Activation

15(S)-HETE is a known endogenous ligand for PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation and metabolism.[14]

Experimental Protocol: PPAR-γ Reporter Gene Assay

This protocol describes a method to assess the activation of PPAR-γ by 15(S)-HETE.[16][17][18]

Materials:

-

Cells stably co-transfected with a PPAR-γ expression vector and a reporter vector containing a PPAR-responsive element (PPRE) upstream of a luciferase gene (e.g., GeneBLAzer™ PPAR gamma cells).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

15(S)-HETE.

-

Rosiglitazone (positive control).

-

Luciferase assay system (e.g., Promega).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Replace the medium with serum-free medium containing various concentrations of 15(S)-HETE, rosiglitazone, or vehicle control. Incubate for 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay system manufacturer's instructions.

-

Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control vector) and express the results as fold induction over the vehicle control.

Signaling Pathway of 15(S)-HETE via PPAR-γ

Caption: 15(S)-HETE activates PPAR-γ, leading to changes in gene expression.

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and migration. There is evidence to suggest that 15(S)-HETE can modulate this pathway, although the exact mechanisms are still under investigation.

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

This protocol provides a method to determine the effect of 15(S)-HETE on the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt.[19][20]

Materials:

-

Immune cells of interest (e.g., neutrophils, macrophages).

-

15(S)-HETE.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt.[21]

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Treat the immune cells with 15(S)-HETE at various concentrations and time points. Include a positive control (e.g., a known activator of the PI3K/Akt pathway) and a vehicle control.

-

Cell Lysis: Lyse the cells with lysis buffer and collect the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Proposed Signaling Pathway of 15(S)-HETE Involving PI3K/Akt

Caption: Putative signaling of 15(S)-HETE through the PI3K/Akt pathway.

Conclusion

15(S)-HETE is a pleiotropic lipid mediator with significant immunomodulatory properties. Its ability to inhibit neutrophil chemotaxis, influence T cell proliferation, and modulate macrophage function highlights its potential as a therapeutic target for a range of inflammatory diseases. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the complex role of 15(S)-HETE in the immune system and to explore its therapeutic potential. Further investigation into its signaling pathways and its effects on other immune cell types will be crucial for a comprehensive understanding of its biological functions.

References

- 1. Remodeling of neutrophil phospholipids with 15(S)-hydroxyeicosatetraenoic acid inhibits leukotriene B4-induced neutrophil migration across endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. 15-Hydroxyeicosatetraenoic acid (15-HETE) specifically inhibits LTB4-induced chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Reactome | 15S-HpETE is reduced to 15S-HETE by GPX1/2/4 [reactome.org]

- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. corning.com [corning.com]

- 10. Induction of suppressor cells from peripheral blood T cells by 15-hydroperoxyeicosatetraenoic acid (15-HPETE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of lipoxygenase metabolites of arachidonic acid on proliferation of human T cells and T cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Regulation of macrophage eicosanoid production by hydroperoxy-and hydroxy-eicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. ccrod.cancer.gov [ccrod.cancer.gov]

The Impact of 15(S)-HETE on Neutrophil Migration and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is an arachidonic acid metabolite generated via the 15-lipoxygenase pathway, often found at elevated levels in inflammatory environments. It plays a significant modulatory role in the inflammatory process, particularly by influencing the behavior of neutrophils, the first line of defense in the innate immune system. This technical guide provides an in-depth analysis of the effects of 15(S)-HETE on neutrophil migration and function, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.

The Effect of 15(S)-HETE on Neutrophil Migration

15(S)-HETE is a potent inhibitor of polymorphonuclear neutrophil (PMN) migration across cytokine-activated endothelium in vitro.[1][2] This inhibitory effect is not due to cytotoxicity but rather a nuanced modulation of the neutrophil's response to chemoattractants.

Quantitative Data: Inhibition of Neutrophil Migration

The inhibitory effect of 15(S)-HETE on neutrophil chemotaxis is dose-dependent. The following table summarizes the quantitative data on the inhibition of neutrophil migration induced by various chemoattractants.

| Chemoattractant | 15(S)-HETE Concentration | Percent Inhibition of Migration | Reference |

| Leukotriene B4 (LTB4) | 10⁻⁴ M | 68% (Maximum Inhibition) | [3] |

| Leukotriene B4 (LTB4) | 10 µM | Significant Inhibition | [4] |

| Leukotriene B4 (LTB4) | 3 µM | Significant Inhibition | [4] |

| Platelet-Activating Factor (PAF) | Not specified | Dramatically inhibited | [1][2] |

Note: Specific IC50 values for 15(S)-HETE's inhibition of neutrophil migration are not consistently reported across studies and can vary based on experimental conditions.

The Effect of 15(S)-HETE on Neutrophil Function

Beyond its impact on migration, 15(S)-HETE also modulates key neutrophil functions, including the production of reactive oxygen species (oxidative burst) and the release of granular contents (degranulation).

Quantitative Data: Inhibition of Neutrophil Function

15(S)-HETE exhibits a concentration-dependent inhibition of superoxide (B77818) anion (O₂⁻) production and exocytosis of both azurophil and specific granules in response to receptor-specific agonists.[5]

| Neutrophil Function | Stimulus | 15(S)-HETE Concentration | Effect | Reference | | :--- | :--- | :--- | :--- | | Superoxide Anion (O₂⁻) Production | fMLP, PAF, LTB4 | Concentration-dependent | Inhibition |[5] | | Superoxide Anion (O₂⁻) Production | f-met-leu-phe, A23187 | Dose-dependent | Inhibition |[6] | | Exocytosis (Azurophil & Specific Granules) | fMLP, PAF, LTB4 | Concentration-dependent | Inhibition |[5] | | LTB4 Production | A-23187 | 10 µM | Inhibition |[4] | | LTB4 Production | fMLP (GM-CSF primed) | 10 µM | Inhibition |[4] |

Signaling Pathways Modulated by 15(S)-HETE

The inhibitory effects of 15(S)-HETE on neutrophil migration and function are attributed to its incorporation into membrane phospholipids (B1166683).[1][7] This "remodeling" of the cell membrane leads to a disruption of downstream signaling cascades initiated by chemoattractant receptors.

A key mechanism is the attenuation of G protein-coupled receptor (GPCR) signaling. Specifically, the incorporation of 15(S)-HETE into neutrophil phospholipids has been shown to reduce the affinity of high-affinity receptors for platelet-activating factor (PAF) and leukotriene B4 (LTB4).[1][2][7] This leads to impaired G protein activation and subsequent inhibition of phospholipase C (PLC), resulting in reduced generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and a blunted rise in intracellular calcium.[1][2][5]

Experimental Protocols

Neutrophil Isolation

A standard method for isolating human neutrophils from whole blood involves density gradient centrifugation.[8][9][10]

Materials:

-

Anticoagulated whole blood (e.g., with heparin or EDTA)

-

Dextran (B179266) solution

-

Ficoll-Paque or Percoll

-

Hanks' Balanced Salt Solution (HBSS)

-

Red Blood Cell Lysis Buffer

-

Centrifuge

Procedure:

-

Mix whole blood with dextran solution to sediment erythrocytes.

-

Layer the leukocyte-rich plasma onto a Ficoll-Paque or Percoll gradient.

-

Centrifuge to separate mononuclear cells from neutrophils and remaining red blood cells.

-

Aspirate the upper layers, leaving the neutrophil pellet.

-

Lyse contaminating red blood cells using a hypotonic lysis buffer.

-

Wash the neutrophil pellet with HBSS.

-

Resuspend the purified neutrophils in the appropriate buffer for downstream assays.

-

Assess cell viability using Trypan Blue exclusion (should be >95%).

Neutrophil Chemotaxis Assay (Boyden Chamber)

The Boyden chamber assay is a widely used method to assess neutrophil chemotaxis.[1][11][12]

Materials:

-

Boyden chamber apparatus

-

Polycarbonate filters (typically 3-5 µm pore size)

-

Chemoattractant (e.g., LTB4, fMLP)

-

15(S)-HETE

-

Assay medium (e.g., HBSS with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Place the chemoattractant solution in the lower wells of the Boyden chamber.

-

Place the polycarbonate filter over the lower wells.

-

Pre-incubate isolated neutrophils with various concentrations of 15(S)-HETE or vehicle control.

-

Add the neutrophil suspension to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes.

-

After incubation, remove the filter and wipe off non-migrated cells from the upper surface.

-

Fix and stain the filter.

-

Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

-

Calculate the chemotactic index and the percentage of inhibition for each 15(S)-HETE concentration.

Superoxide Anion Production Assay (Cytochrome c Reduction)

This assay measures the production of extracellular superoxide anions by neutrophils.[13][14][15]

Materials:

-

Isolated neutrophils

-

Stimulus (e.g., fMLP, PMA)

-

15(S)-HETE

-

Cytochrome c solution

-

Superoxide dismutase (SOD) as a control

-

Spectrophotometer or plate reader

Procedure:

-

Pre-incubate isolated neutrophils with various concentrations of 15(S)-HETE or vehicle control.

-

Add the neutrophil suspension to a cuvette or microplate well containing cytochrome c.

-

Add the stimulus to initiate the oxidative burst.

-

Measure the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance.

-

In parallel, run a control with SOD to confirm that the absorbance change is due to superoxide.

-

Calculate the rate of superoxide production and the percentage of inhibition by 15(S)-HETE.

Neutrophil Degranulation Assay (Elastase Release)

This assay quantifies the release of elastase, a marker for azurophilic granule exocytosis.[16][17][18]

Materials:

-

Isolated neutrophils

-

Stimulus (e.g., fMLP)

-

15(S)-HETE

-

Elastase substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Plate reader

Procedure:

-

Pre-incubate isolated neutrophils with various concentrations of 15(S)-HETE or vehicle control.

-

Add the stimulus to induce degranulation.

-

Centrifuge the samples to pellet the cells.

-

Transfer the supernatant to a new plate.

-

Add the elastase substrate to the supernatant.

-

Incubate and measure the change in absorbance over time, which is proportional to the amount of elastase released.

-

Calculate the percentage of inhibition of degranulation by 15(S)-HETE.

Conclusion

15(S)-HETE acts as a significant negative regulator of neutrophil migration and pro-inflammatory functions. Its ability to become esterified into neutrophil phospholipids and subsequently dampen chemoattractant-induced signaling pathways highlights a potential endogenous mechanism for the resolution of inflammation. For researchers and drug development professionals, understanding the intricate modulatory effects of 15(S)-HETE on neutrophils provides a valuable framework for exploring novel therapeutic strategies aimed at controlling excessive inflammation in various disease states. The detailed protocols and data presented in this guide offer a practical resource for investigating the multifaceted role of this lipid mediator in immune regulation.

References

- 1. benchchem.com [benchchem.com]

- 2. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15-Hydroxyeicosatetraenoic acid (15-HETE) specifically inhibits LTB4-induced chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Transmembrane signaling in human polymorphonuclear neutrophils: 15(S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid modulates receptor agonist-triggered cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 15-Hydroxyeicosatetraenoic acid inhibits superoxide anion generation by human neutrophils: relationship to lipoxin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Remodeling of neutrophil phospholipids with 15(S)-hydroxyeicosatetraenoic acid inhibits leukotriene B4-induced neutrophil migration across endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. thorax.bmj.com [thorax.bmj.com]

The 15-Lipoxygenase Pathway and 15(S)-HETE Production in Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 15-lipoxygenase (15-LOX) pathway and the production of its primary metabolite, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), in epithelial cells. This pathway is a critical regulator of inflammatory processes, cell differentiation, and tissue remodeling, making it a significant area of interest for therapeutic intervention in a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cancer.

Core Concepts: The 15-Lipoxygenase Pathway in Epithelial Cells

The 15-lipoxygenase (15-LOX) enzyme family, particularly 15-LOX-1 and 15-LOX-2, plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs), most notably arachidonic acid (AA). In epithelial cells, 15-LOX-1 is the predominant isoform and is highly expressed, especially in the airways.[1][2] It catalyzes the insertion of molecular oxygen into arachidonic acid to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is then rapidly reduced to the more stable 15(S)-HETE.[3]

The expression of 15-LOX-1 in epithelial cells is not constitutive but is potently induced by type 2 cytokines, primarily interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][4][5] This induction is a hallmark of type 2-high (T2-high) inflammatory conditions, such as eosinophilic asthma.[6] The signaling cascade initiated by IL-4 and IL-13 involves the activation of Jak2 and Tyk2 kinases and subsequent phosphorylation of signal transducers and activators of transcription (STATs), including STAT1, STAT3, STAT5, and STAT6.[1][2][5]

Once produced, 15(S)-HETE can exert a range of biological effects. It can be further metabolized into other bioactive lipids like eoxins and 5,15-diHETE.[2][3] A significant portion of 15(S)-HETE is esterified into membrane phospholipids, particularly phosphatidylethanolamine (B1630911) (PE), to form 15-HETE-PE.[2][7] Both 15-LOX-1 and 15-HETE-PE can interact with phosphatidylethanolamine-binding protein 1 (PEBP1), leading to the activation of the mitogen-activated extracellular signal-regulated kinase (MEK)-extracellular signal-regulated kinase (ERK) pathway.[2][5] This signaling axis is implicated in promoting eosinophil-mediated airway inflammation and goblet cell differentiation.[5][7]

The 15-LOX pathway is also involved in airway remodeling, promoting the differentiation of goblet cells and mucus hypersecretion, which are characteristic features of chronic airway diseases.[2][7] Furthermore, 15-LOX-1 expression and activity can lead to the release of chemokines such as MIP-1α, RANTES, and IP-10 from lung epithelial cells, thereby promoting the recruitment of immune cells like immature dendritic cells, mast cells, and activated T cells to the site of inflammation.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the 15-LOX pathway and 15(S)-HETE production in epithelial cells, compiled from various studies.

| Parameter | Cell Type | Condition | Value | Reference |

| 15-LOX Induction | A549 (lung carcinoma) | IL-4 treatment (48h) | Maximal accumulation of 15-LOX mRNA and protein | [4] |

| A549 (lung carcinoma) | IL-4 treatment | ~2100 high-affinity IL-4 binding sites per cell | [4] | |

| 15(S)-HETE Production | Human Bronchi | Incubation with exogenous arachidonic acid (3-100 µM) | Dose-dependent increase, maximal at ~10 min | [9] |

| Rabbit Reticulocytes | Treatment with calcium ionophore A23187 (0.16-4.0 µg/ml) | 8 - 14 ng/ml of 15-HETE released | [10] | |

| Human Tracheal Epithelial Cells | Incubation with arachidonic acid (1-50 µg/ml) for 1-30 min | Predominant generation of 15-LOX products | [11] | |

| Enzyme Inhibition | Recombinant 15-LOX-1 | Inhibition by PD-146176 | Potent and selective inhibition | [12] |

| Recombinant h15-LOX-2 | Inhibition by MLS000327069 | IC50 of 0.34 ± 0.05 µM | [13] |

Signaling Pathways and Experimental Workflows

To visualize the complex interactions within the 15-lipoxygenase pathway and the methodologies used to study it, the following diagrams have been generated using the DOT language.

Caption: IL-4/IL-13 signaling induces 15-LOX-1 expression and subsequent 15(S)-HETE production.

Caption: A typical experimental workflow for Western Blot analysis of 15-LOX protein expression.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the 15-LOX pathway and 15(S)-HETE production.

15-Lipoxygenase Activity Assay

This spectrophotometric assay measures the activity of 15-LOX by detecting the formation of conjugated dienes, which absorb light at 234 nm.

Materials:

-

0.2 M Borate (B1201080) buffer (pH 9.0)

-

Linoleic acid (substrate)

-

15-Lipoxygenase enzyme solution (e.g., from soybean or recombinant)

-

Inhibitor solution (dissolved in DMSO)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Quartz cuvettes

-

Spectrophotometer capable of reading at 234 nm

Procedure:

-

Substrate Preparation: Prepare a 250 µM linoleic acid solution in borate buffer. A slight pre-oxidation of linoleic acid may be required for enzyme activation.[14]

-

Enzyme Preparation: Dissolve the 15-LOX enzyme in 0.2 M borate buffer to a suitable concentration (e.g., 400 U/ml). Keep the enzyme solution on ice.[14]

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 234 nm at room temperature.

-

Blank Measurement: Use a quartz cuvette containing DMSO and borate buffer as the blank.[14]

-

Control Reaction (without inhibitor):

-

In a quartz cuvette, mix the enzyme solution with an equal volume of borate buffer containing DMSO.

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

Immediately start recording the absorbance at 234 nm for 5 minutes at 30-second intervals.[14]

-

-

Inhibitor Reaction:

-

Pre-incubate the enzyme solution with the inhibitor solution (dissolved in DMSO) for 5 minutes.

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

Record the absorbance at 234 nm as described for the control reaction.[14]

-

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for both control and inhibitor reactions. Determine the percentage of inhibition.

Quantification of 15(S)-HETE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 15(S)-HETE in biological samples.

Materials:

-

Cell or tissue lysate

-

Internal standard (e.g., deuterated 15-HETE)

-

Solid-phase extraction (SPE) cartridges

-

Solvents for extraction and chromatography (e.g., methanol (B129727), acetonitrile (B52724), water, formic acid)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissues in a suitable buffer.

-

Add the internal standard to the homogenate.

-

Perform lipid extraction using a method such as the Bligh-Dyer extraction.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol and then water.

-

Load the lipid extract onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove impurities.

-

Elute the HETEs with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the HETE isomers using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect and quantify 15(S)-HETE using multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard.[15]

-

-

Data Analysis: Construct a standard curve using known concentrations of 15(S)-HETE. Calculate the concentration of 15(S)-HETE in the samples based on the peak area ratios of the analyte to the internal standard.

Immunohistochemistry (IHC) for 15-LOX Detection

IHC allows for the visualization of 15-LOX protein expression and its localization within tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Xylene

-

Ethanol series (100%, 95%, 80%)

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against 15-LOX

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB (3,3'-diaminobenzidine) substrate

-

Hematoxylin (B73222) counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 10-20 minutes.[16]

-

-

Peroxidase Blocking:

-

Blocking:

-

Block non-specific antibody binding by incubating the sections with a blocking solution.[18]

-

-

Primary Antibody Incubation:

-

Incubate the sections with the primary anti-15-LOX antibody overnight at 4°C.[18]

-

-

Secondary Antibody and Detection:

-

Counterstaining and Mounting:

-

Microscopy: Examine the sections under a light microscope to assess the intensity and localization of 15-LOX staining.

Western Blotting for 15-LOX Protein Expression

Western blotting is used to detect and quantify the amount of 15-LOX protein in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against 15-LOX

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lysate Preparation:

-

Sample Preparation and SDS-PAGE:

-

Protein Transfer:

-

Immunodetection:

-

Signal Detection:

-

Wash the membrane thoroughly and then apply a chemiluminescent substrate.[19]

-

Capture the signal using an imaging system or X-ray film.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

This guide provides a comprehensive foundation for understanding and investigating the 15-lipoxygenase pathway in epithelial cells. The provided protocols and data summaries are intended to serve as a valuable resource for researchers and drug development professionals working in this dynamic field.

References

- 1. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 4. Regulation of 15-lipoxygenase expression in lung epithelial cells by interleukin-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JCI - The role of 15 lipoxygenase 1 in asthma comes into focus [jci.org]

- 7. Preferential Generation of 15-HETE-PE Induced by IL-13 Regulates Goblet Cell Differentiation in Human Airway Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 15-Lipoxygenase-1 induces expression and release of chemokines in cultured human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a radioimmunoassay for 15-HETE and its application to 15-HETE production by reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Activity-Based Probes for 15-lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 17. Immunohistochemistry Procedure [sigmaaldrich.com]

- 18. ahajournals.org [ahajournals.org]

- 19. cdn.origene.com [cdn.origene.com]

- 20. Western Blot Sample Preparation Protocol [novusbio.com]

- 21. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]

Methodological & Application

Protocol for the Quantification of 15(S)-HETE Using an Enzyme-Linked Immunosorbent Assay (ELISA) Kit

Application Note: This document provides a detailed protocol for the quantitative determination of 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE] in biological samples using a competitive ELISA kit. The intended audience for this protocol includes researchers, scientists, and professionals involved in drug development who are investigating inflammatory processes, angiogenesis, and other physiological and pathological pathways where 15(S)-HETE is a key signaling molecule.

Introduction

15(S)-HETE is a significant bioactive lipid mediator derived from the metabolism of arachidonic acid primarily through the action of 15-lipoxygenase (15-LOX) enzymes.[1][2] It plays a crucial role as a signaling molecule in a variety of biological processes, including the regulation of inflammation, cell growth, and angiogenesis.[3] Dysregulation of 15(S)-HETE levels has been implicated in several diseases, such as asthma and atherosclerosis. This competitive ELISA provides a sensitive and specific method for quantifying 15(S)-HETE in diverse biological matrices like plasma, serum, urine, and cell culture media.[1][4]

The assay is based on the principle of competitive binding. Free 15(S)-HETE in the sample competes with a fixed amount of a labeled 15(S)-HETE conjugate (e.g., acetylcholinesterase (AChE) or horseradish peroxidase (HRP) conjugate) for a limited number of binding sites on a specific polyclonal antibody.[1][5] The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of 15(S)-HETE in the sample.[1][5][6] Following a washing step to remove unbound reagents, a substrate is added that reacts with the enzyme conjugate to produce a measurable colorimetric signal.[1][5] The intensity of the color is read using a microplate reader, and the concentration of 15(S)-HETE in the unknown samples is determined by interpolating from a standard curve.[5][6]

15(S)-HETE Signaling Pathway

15(S)-HETE exerts its biological effects by activating specific intracellular signaling cascades. One of the well-characterized pathways involves the activation of the Janus kinase (Jak)-signal transducer and activator of transcription (STAT) pathway, particularly Jak2 and STAT-5B. This activation can lead to the expression of downstream targets like interleukin-8 (IL-8), which is a potent pro-angiogenic factor.

Caption: 15(S)-HETE induced angiogenesis signaling cascade.

Experimental Protocol

This protocol is a general guideline and may need to be adapted based on the specific ELISA kit being used. Always refer to the manufacturer's instructions provided with the kit.

Materials and Reagents

-

15(S)-HETE ELISA Kit (containing pre-coated 96-well plate, 15(S)-HETE standard, tracer/conjugate, antibody, wash buffer concentrate, assay buffer, substrate, and stop solution)

-

Adjustable pipettes and multichannel pipettor

-

Microplate reader capable of measuring absorbance at the specified wavelength (typically 405-450 nm)[1][5]

-

Orbital microplate shaker